![molecular formula C10H12BrNO2S B566932 N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide CAS No. 1365272-86-1](/img/structure/B566932.png)

N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

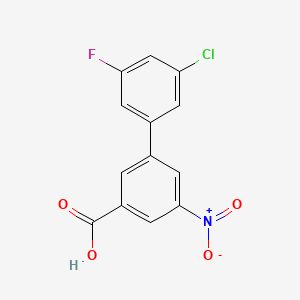

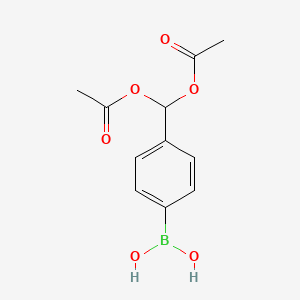

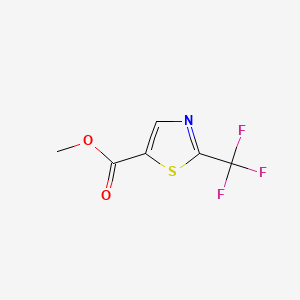

N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide is a chemical compound with the molecular formula C10H12BrNO2S . It has a molecular weight of 290.18 . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide consists of a cyclopropyl group attached to a methanesulfonamide moiety and a 4-bromophenyl group . The SMILES string representation of this compound is CS(=O)(NC1(C2=CC=C(C=C2)Br)CC1)=O .Physical And Chemical Properties Analysis

N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide is a solid compound . It has a molecular weight of 290.18 . The InChI key for this compound is VVZIDWYAQQBIAN-UHFFFAOYSA-N .Applications De Recherche Scientifique

Methane Utilization in Biotechnology

Methanotrophic Bacteria

Methanotrophs, bacteria that metabolize methane as their sole carbon source, present significant biotechnological potential. These organisms can convert methane into valuable products such as single-cell proteins, biopolymers, and biofuels, offering a sustainable method to utilize methane from natural gas and mitigate greenhouse gas emissions (Strong, Xie, & Clarke, 2015).

Methane Emissions and Climate Change

Global Methane Budget and Emissions

Understanding the sources and sinks of methane is critical for climate change mitigation strategies. Research indicates that both natural and anthropogenic activities contribute to methane emissions, with significant contributions from agriculture, waste management, and fossil fuel exploitation. Methane's role as a potent greenhouse gas necessitates comprehensive strategies to manage its emissions and utilize it as an energy source efficiently (Conrad, 2020).

Methane to Methanol Conversion

Biotechnological Conversion to Methanol

Converting methane to methanol under ambient conditions using methanotrophic bacteria offers a promising avenue for creating more sustainable and less energy-intensive processes. This approach could leverage unutilized methane sources, reducing the environmental impact of methane while producing valuable chemicals (Bjorck, Dobson, & Pandhal, 2018).

Methane in Anoxic Environments

Microbial Methanogenesis

In anoxic environments, methane is produced primarily through aceticlastic and hydrogenotrophic methanogenesis. Understanding these microbial processes is essential for predicting methane dynamics in natural and engineered systems, offering insights into mitigating emissions and harnessing methane for bioenergy applications (Conrad, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-15(13,14)12-10(6-7-10)8-2-4-9(11)5-3-8/h2-5,12H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZIDWYAQQBIAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1(CC1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742928 |

Source

|

| Record name | N-[1-(4-Bromophenyl)cyclopropyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365272-86-1 |

Source

|

| Record name | N-[1-(4-Bromophenyl)cyclopropyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-(4-Bromophenyl)cyclopropyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)

![2,4-difluoro-N-[2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B566860.png)